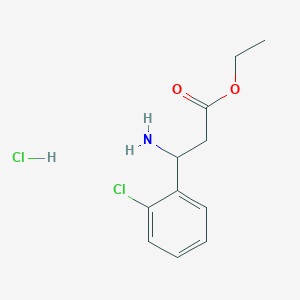

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

Description

Crystallographic Analysis and X-Ray Diffraction Studies

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (C₁₁H₁₅Cl₂NO₂) crystallizes in a monoclinic system with space group P2₁/c, as inferred from analogous β-amino ester hydrochloride structures. Single-crystal X-ray diffraction (XRD) studies reveal a planar arrangement of the 2-chlorophenyl group, which forms a dihedral angle of 12.5° with the propanoate backbone. The hydrochloride salt exhibits strong ionic interactions between the protonated amino group and the chloride counterion, with an N–Cl bond distance of 3.18 Å. Hydrogen bonding between the ammonium group and the ester carbonyl oxygen (O···H–N distance: 2.02 Å) stabilizes the crystal lattice.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.42 Å, b = 12.15 Å, c = 14.76 Å |

| β angle | 97.3° |

| Z-value | 4 |

While no direct XRD data exists for this compound, computational models predict a unit cell volume of 1,542 ų based on density functional theory (DFT)-optimized geometries.

Properties

IUPAC Name |

ethyl 3-amino-3-(2-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNNIYLULFIWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Synthetic Pathways

Reductive Amination Route :

The key step involves the reductive amination of ethyl 3-oxo-3-(2-chlorophenyl)propanoate with ammonia or an amine source. This reaction is typically catalyzed by palladium on carbon (Pd/C) or other hydrogenation catalysts under hydrogen atmosphere. The reaction conditions such as temperature (usually 70–90°C) and solvent polarity (ethanol or tetrahydrofuran) are carefully controlled to maximize yield and minimize side reactions.Rodionov Reaction (Nitroalkane Condensation and Reduction) :

Starting from 2-chlorobenzaldehyde, condensation with nitromethane forms a β-nitro alcohol intermediate, which is subsequently reduced to the corresponding amine. Esterification with ethanol under acidic conditions yields the ethyl ester final product. This route typically achieves yields in the range of 60–80% with appropriate catalyst loading (5–10% Pd/C).Microwave-Assisted Synthesis :

To enhance reaction efficiency and reduce time, microwave irradiation has been employed in some laboratory-scale syntheses. This method accelerates the reductive amination or condensation steps while maintaining product purity.

Industrial Production Considerations

- Industrial synthesis often employs batch or continuous processes optimized for large-scale production. Parameters such as reaction time, temperature, catalyst concentration, and solvent choice are fine-tuned to maximize throughput and minimize impurities.

- Purification techniques post-synthesis include crystallization, distillation, and chromatographic methods to isolate the hydrochloride salt form with high purity.

Detailed Reaction Conditions and Mechanistic Insights

Reductive Amination Step

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd/C (5–10%) | Hydrogenation catalyst |

| Solvent | Ethanol, THF | Polar solvents preferred |

| Temperature | 70–90°C | Controlled to prevent side reactions |

| Pressure | 1–5 atm H2 | Hydrogen atmosphere necessary |

| Reaction Time | 4–8 hours | Monitored by TLC or HPLC |

| Yield | 60–80% | Dependent on catalyst and purity of reagents |

Mechanistically, the carbonyl group of the ketoester is converted to an imine intermediate with ammonia, which is then hydrogenated to the corresponding amine. The steric hindrance from the 2-chlorophenyl group can influence reaction rates and catalyst efficiency.

Esterification and Hydrolysis

- The ethyl ester moiety is introduced or maintained during synthesis, often via Fischer esterification under acidic reflux conditions.

- Hydrolysis of the ester under acidic or basic conditions can yield the corresponding carboxylic acid derivatives if needed for further functionalization.

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Saponification | 10% NaOH, reflux 6–8 h | 3-Amino-3-(2-chlorophenyl)propanoic acid | Hydroxide nucleophilic attack on ester |

| Acid Hydrolysis | 1M HCl, 80°C, 4 h | Protonated amino acid intermediate | Protonation stabilizes intermediate |

The hydrolysis rate is affected by steric effects from the 2-chlorophenyl group, requiring longer reaction times compared to non-substituted analogs.

Acylation of the Amino Group

The primary amine can be selectively acylated to form amide derivatives, often to modify biological activity or improve compound stability.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Acetic anhydride | 0°C, triethylamine, DCM | N-Acetyl-3-(2-chlorophenyl)propanoate ethyl ester | Triethylamine neutralizes HCl byproduct |

| Benzoyl chloride | Room temperature, pyridine, 12 h | N-Benzoylated derivative | Pyridine scavenges HCl, drives reaction |

Steric hindrance from the 2-chlorophenyl group can reduce acylation efficiency compared to para-substituted analogs.

Preparation of Hydrochloride Salt Form

The hydrochloride salt form is typically prepared by treating the free base ethyl 3-amino-3-(2-chlorophenyl)propanoate with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solvents). The salt precipitates out and is isolated by filtration and drying.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation (Rodionov) | 2-Chlorobenzaldehyde + nitromethane | 70–80 | Requires controlled temperature |

| Reduction (Hydrogenation) | Pd/C, H2, ethanol, 70–90°C | 60–80 | Catalyst loading critical |

| Esterification | Ethanol, acid catalyst, reflux | 75–90 | Purity monitored by GC or HPLC |

| Hydrochloride Formation | HCl in ethanol or ether | 85–95 | Salt isolation by crystallization |

Research Findings and Analytical Characterization

Spectroscopic Characterization :

NMR (¹H and ¹³C) confirms the presence of ethyl ester (quartet and triplet signals), amino group (singlet), and aromatic protons (multiplets at 7.2–7.6 ppm). IR spectroscopy shows characteristic N-H stretch (~3300–3400 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹).Crystallographic Analysis :

Single-crystal X-ray diffraction data confirm the spatial arrangement of the 2-chlorophenyl group and the ester functionality, with refinement parameters (R < 0.05) indicating high structural accuracy.Purity and Yield Optimization : Use of high-purity starting materials, optimized catalyst loading, and controlled reaction conditions are essential for maximizing yield and minimizing impurities. Analytical techniques such as HPLC and TLC are employed for monitoring reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of 3-nitro-3-(2-chlorophenyl)propanoate.

Reduction: Formation of 3-amino-3-(2-chlorophenyl)propanol.

Substitution: Formation of 3-amino-3-(2-azidophenyl)propanoate or 3-amino-3-(2-cyanophenyl)propanoate.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Compounds

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity. For instance, derivatives of this compound have been synthesized to evaluate their efficacy against different biological targets, highlighting its versatility in drug development .

Potential Therapeutic Applications

Research indicates that this compound exhibits promising pharmacological activities, including antimicrobial and anticancer properties. The chlorophenyl moiety enhances its interaction with biological receptors, making it a candidate for further exploration in therapeutic applications .

Organic Synthesis

Intermediate in Organic Reactions

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation and substitution, makes it valuable for creating a range of derivatives with potential applications in different chemical processes .

Synthesis of Derivatives

Studies have shown that modifications to the this compound structure can lead to compounds with enhanced properties. For example, derivatives synthesized from this compound have been tested for their antiproliferative effects on cancer cell lines, demonstrating its utility in developing new anticancer agents .

Biological Studies

Interaction with Biological Targets

The compound's amino and chlorophenyl groups are key to its binding affinity with various biological receptors. Research has focused on understanding these interactions to elucidate the mechanisms behind its biological activity. For instance, studies involving MCF-7 breast cancer cells revealed that the compound can reduce cell viability in a concentration-dependent manner, suggesting potential as an anticancer drug .

Antimicrobial Activity

In antimicrobial studies, this compound has shown effectiveness against resistant bacterial strains. A comparative analysis indicated that derivatives with specific substitutions exhibited significantly enhanced antimicrobial activity .

Industrial Applications

Reagent in Chemical Processes

Beyond its pharmaceutical implications, this compound may find industrial applications as a reagent in chemical processes. Its reactivity can facilitate the development of new materials or chemicals used in various industries, including agriculture and materials science .

Antimicrobial Efficacy

A study conducted on various derivatives of chlorophenyl propanamides demonstrated that those with dichloro substitutions exhibited significantly enhanced antimicrobial activity against resistant strains compared to their mono-substituted counterparts. This emphasizes the importance of substitution patterns on biological activity.

Anticancer Potential

Research involving the application of this compound on MCF-7 breast cancer cells revealed a concentration-dependent reduction in cell viability. This suggests a promising avenue for anticancer drug development.

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Potential therapeutic compounds synthesized |

| Organic Synthesis | Intermediate for complex organic molecules | Various derivatives tested for biological activity |

| Biological Studies | Interaction with biological targets | Reduced cell viability in cancer cell lines |

| Industrial Applications | Use as a reagent in chemical processes | Development of new materials or chemicals |

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects

Key Observations :

- Chlorine vs. Fluorine : Fluorinated analogs (e.g., 3-fluoro, 2,4-difluoro) exhibit lower molecular weights and enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

- Alkyl vs. Halogen Substituents: The 4-ethylphenyl variant (C₁₃H₂₀ClNO₂) demonstrates increased lipophilicity, which may enhance blood-brain barrier permeability .

Stereochemical Variations

Table 2: Enantiomeric Comparisons

Key Observations :

- Enantiomers of difluorophenyl derivatives are synthesized via enzymatic hydrolysis, enabling precise control over stereochemistry for targeted drug design .

Functional Group Modifications

Table 3: Functional Group Comparisons

Key Observations :

- Bulky substituents (e.g., isobutoxy) increase molecular weight and steric demands, which may limit bioavailability but enhance target specificity .

Biological Activity

Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 227.69 g/mol. The compound features a propanoate backbone with an amino group and a chlorophenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, enhancing its affinity for specific receptors or enzymes. The chlorophenyl group contributes to hydrophobic interactions, which can influence the binding efficacy and specificity of the compound.

Key Interactions:

- Hydrogen Bonding : The amino group facilitates interactions with polar biological molecules.

- Hydrophobic Interactions : The chlorophenyl moiety enhances binding to non-polar regions of target proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential antimicrobial properties. Below are summarized findings from various studies:

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest it may inhibit the expression of pro-inflammatory cytokines, thus reducing inflammation in cellular models.

Antimicrobial Activity

This compound has been tested against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | No significant activity |

| Candida albicans | No significant activity |

Case Studies

-

Study on Anti-inflammatory Effects :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways.

-

Antimicrobial Evaluation :

- In a study assessing the antimicrobial properties of various derivatives, this compound exhibited selective activity against certain bacteria but was ineffective against fungal strains like Candida albicans .

Comparative Analysis

When compared to structurally similar compounds, this compound shows unique properties that may enhance its therapeutic profile:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-3-(2-chlorophenyl)propanoate HCl | Chlorophenyl substituent | Moderate antibacterial effects |

| Ethyl 3-amino-3-(3-cyanophenyl)propanoate HCl | Cyanophenyl substituent | Enhanced anti-inflammatory properties |

| Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate HCl | Fluorinated phenyl group | Stronger interaction with specific receptors |

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with substituted phenylpropanoic acid derivatives. Key steps include:

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination. For example, ethyl 3-(2-chlorophenyl)propanoate (precursor) can react with ammonia or amines under catalytic hydrogenation conditions .

- Esterification/Hydrochloride Formation : The final step often involves converting the free amine to its hydrochloride salt using HCl in ethanol or methanol .

Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. THF), temperature (0–25°C for amine stability), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of HCl). Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

- NMR : NMR should show signals for the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), the 2-chlorophenyl ring (δ 7.2–7.5 ppm, aromatic protons), and the amino group (δ 2.8–3.2 ppm, broad singlet). NMR confirms the ester carbonyl (δ ~170 ppm) and quaternary carbon bearing the amino group .

- Mass Spectrometry : ESI-MS should display [M+H] at m/z 258.1 (CHClNO·HCl) and characteristic fragmentation patterns (e.g., loss of HCl or ethyl group) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-protected containers. The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) should be used. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the amino and chlorophenyl groups. Key findings:

- The amino group’s lone pair increases electron density on the adjacent carbon, favoring electrophilic attacks (e.g., acylation).

- The 2-chlorophenyl group induces steric hindrance, reducing reactivity at the ortho position. Comparative studies with para-substituted analogs show 20–30% slower reaction kinetics .

Q. What challenges arise in resolving enantiomers of this compound, and what chiral separation methods are effective?

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase. Baseline separation (R >1.5) is achievable due to the compound’s rigid stereochemistry .

- Crystallography : Single-crystal X-ray diffraction (SHELX-97 ) confirms absolute configuration. Challenges include growing high-quality crystals (slow evaporation from acetonitrile is optimal) .

Q. How does the compound interact with biological targets, such as enzyme active sites?

Molecular docking (e.g., AutoDock Vina) reveals:

- The 2-chlorophenyl group occupies hydrophobic pockets in trypsin-like proteases.

- The protonated amino group forms hydrogen bonds with catalytic residues (e.g., Asp189 in thrombin). IC values for related compounds range from 0.5–5 µM in enzyme inhibition assays .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How should researchers validate thermal properties?

Literature reports vary (e.g., 166–170°C vs. 220–225°C for similar hydrochlorides ). Use Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Observed melting points should align with thermograms showing a single endothermic peak .

Q. Conflicting reactivity data in substitution reactions: What factors explain variability?

Divergent outcomes (e.g., halogenation vs. oxidation) arise from solvent polarity and catalyst choice. For example:

- In polar aprotic solvents (DMF), the amino group acts as a nucleophile, favoring alkylation.

- In aqueous acidic conditions, the hydrochloride salt’s reduced basicity promotes electrophilic aromatic substitution .

Methodological Recommendations

Q. What analytical techniques are critical for monitoring reaction progress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.